Puromycin

Description

Historical Context of Puromycin Discovery and Early Translational Research

This compound was originally isolated from Streptomyces alboniger. guidetopharmacology.orgfermentek.comuniversityofcalifornia.edu Its discovery paved the way for understanding fundamental aspects of protein synthesis. Early translational research involving this compound focused on its effects on cellular processes and its potential as an antimicrobial agent. However, its non-selective toxicity limited its clinical utility as an antibiotic. guidetopharmacology.org Instead, its unique mechanism of action made it an invaluable tool for laboratory research. Studies using this compound in the mid-20th century were crucial in elucidating the mechanism of peptide bond formation on ribosomes. biorxiv.orgoup.com For instance, research published in the 1960s demonstrated the incorporation of this compound into peptide chains, providing key insights into how protein synthesis could be prematurely terminated. biorxiv.orgoup.com

This compound as a Foundational Chemical Probe in Molecular and Cellular Biology

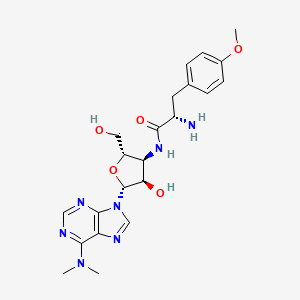

This compound functions as a chemical probe by mimicking the 3' end of an aminoacylated tRNA molecule. fermentek.comrpicorp.combiorxiv.orgnih.govelifesciences.orgrsc.org This structural similarity allows it to enter the ribosomal A-site, where it accepts the nascent polypeptide chain from the peptidyl-tRNA in the P-site. nih.govelifesciences.orgresearchgate.net The formation of a peptide bond between the nascent chain and this compound leads to the premature release of the truncated polypeptide from the ribosome, effectively terminating translation. fermentek.comrpicorp.combiorxiv.orgnih.govelifesciences.orgrsc.orgresearchgate.net This mechanism makes this compound a powerful tool for studying translation dynamics and the fate of newly synthesized proteins.

In molecular and cellular biology, this compound has become foundational for several key applications:

Studying Protein Synthesis: this compound's ability to inhibit translation allows researchers to investigate the process of protein synthesis, including elongation rates and termination mechanisms. fermentek.comrpicorp.com By incorporating into nascent chains, it provides a tag that can be detected to monitor active translation. nih.govelifesciences.orgrsc.org

Selection of Genetically Modified Cells: A common application is the use of this compound as a selective agent in cell culture. guidetopharmacology.orgfermentek.comrpicorp.comwikipedia.orgastralscientific.com.auontosight.ai Cells that express the this compound N-acetyltransferase (pac or PuroR) gene are resistant to this compound's effects because the enzyme inactivates the antibiotic through acetylation. biorxiv.orgnih.govwikipedia.orgstemcell.comstemcell.cominvivogen.com This allows for the selection and maintenance of cell lines that have been successfully transfected or transduced with a vector containing the resistance gene. fermentek.comrpicorp.comontosight.ai This is particularly useful in genetic engineering and the creation of stable cell lines for various research purposes, including CRISPR/Cas9 gene editing workflows. stemcell.comstemcell.com

Labeling Nascent Proteins: this compound can be used to label actively translating proteins. elifesciences.orgrsc.orgmdpi.com Techniques like SUnSET (Surface Sensing of Translation) utilize anti-puromycin antibodies to detect puromycylated proteins, providing a non-radioactive method to measure global protein synthesis rates in cells and tissues. elifesciences.orgrsc.orgmdpi.comnih.gov Modified this compound analogs, including biotinylated or fluorescent versions, have been developed to facilitate the detection and purification of nascent polypeptide chains. nih.govelifesciences.orgrsc.orgresearchgate.netmdpi.com

Polysome Profiling: this compound can be employed in polysome profiling experiments to analyze the distribution of ribosomes on mRNA molecules. fermentek.com Adding this compound to cell lysates can cause ribosomes to stall on mRNA, allowing researchers to isolate and analyze actively translating ribosomes and their associated mRNA. fermentek.com

Investigating Peptidase Activity: Beyond its primary role in translation inhibition, this compound has also been identified as a reversible inhibitor of certain peptidases, such as dipeptidyl-peptidase II and cytosol alanyl aminopeptidase (B13392206). wikipedia.orgastralscientific.com.auebi.ac.uk This property has been utilized to distinguish between different aminopeptidase activities in research settings. ebi.ac.uk

Research findings have highlighted the versatility of this compound-based techniques. For example, studies have used this compound incorporation to assess nascent translation in various biological contexts, including investigations into neuronal translational dynamics. mdpi.comnih.govresearchgate.net While generally considered a non-specific inhibitor of protein synthesis at higher concentrations, research at very low concentrations has suggested a potential for specific bonding to full-length proteins at the C-terminus, although this is debated and depends on the experimental conditions. oup.com The development of activity-based sensing probes incorporating this compound has also expanded its use, for instance, in detecting hydrogen peroxide levels in cells and tissues through the release and subsequent incorporation of this compound into nascent proteins. nih.govnih.govresearchgate.net

The structural resemblance of this compound to aminoacylated tRNA is key to its function. fermentek.comrpicorp.combiorxiv.orgnih.govelifesciences.orgrsc.org

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N7O5/c1-28(2)19-17-20(25-10-24-19)29(11-26-17)22-18(31)16(15(9-30)34-22)27-21(32)14(23)8-12-4-6-13(33-3)7-5-12/h4-7,10-11,14-16,18,22,30-31H,8-9,23H2,1-3H3,(H,27,32)/t14-,15+,16+,18+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXWNCPJZOCPEPQ-NVWDDTSBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)NC(=O)[C@H](CC4=CC=C(C=C4)OC)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58-58-2 (di-hydrochloride) | |

| Record name | Puromycin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8036788 | |

| Record name | Puromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8036788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Puromycin dihydrochloride is a white powder. (NTP, 1992) | |

| Record name | PUROMYCIN DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20968 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (NTP, 1992), 50mg/ml | |

| Record name | PUROMYCIN DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20968 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Puromycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08437 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

58-58-2, 53-79-2 | |

| Record name | PUROMYCIN DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20968 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Puromycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Puromycin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Puromycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08437 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Puromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8036788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3'-[[2-amino-3-(4-methoxyphenyl)-1-oxopropyl]amino]-3'-deoxy-N,N-dimethyladenosine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PUROMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A6ZS6Q2CL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

168°C-182°C | |

| Record name | Puromycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08437 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Molecular Mechanisms of Puromycin Action on Translational Machinery

Puromycin as a Structural Mimic of Aminoacylated Transfer RNA

This compound's efficacy as a translation inhibitor is directly linked to its structural resemblance to the 3'-end of aminoacylated tRNA nih.govfermentek.comastralscientific.com.auelifesciences.orgwikipedia.orgrsc.orgresearchgate.netnih.govnih.govbiorxiv.orgtaylorandfrancis.com. This molecular mimicry allows it to enter the ribosome and participate in the peptide bond formation reaction nih.govfermentek.comelifesciences.orgresearchgate.netelifesciences.orgnih.govnih.govresearchgate.netnih.govidec.io.

Resemblance to the 3'-End of Tyrosyl-tRNA

Structurally, this compound closely resembles the 3' end of an aminoacylated tyrosyl-tRNA nih.govfermentek.comelifesciences.orgrsc.orgnih.govnih.govthemoonlab.org. It consists of a modified adenosine (B11128) base linked to a tyrosine amino acid nih.gov. A key difference lies in the linkage between the amino acid and the ribose: while aa-tRNA has a labile ester bond, this compound possesses a stable peptide bond nih.gov. This structural similarity is crucial for its interaction with the ribosome nih.govfermentek.comresearchgate.net.

Binding and Accommodation within the Ribosomal A-Site

Due to its structural homology with aa-tRNA, this compound is able to enter the ribosomal A-site (aminoacyl-tRNA binding site) nih.govfermentek.comastralscientific.com.auelifesciences.orgresearchgate.netelifesciences.orgnih.govnih.govresearchgate.netnih.govidec.ioglenresearch.com. The A-site is the ribosomal location where incoming aminoacylated tRNAs bind during normal translation elongation nih.govnih.gov. This compound competes with authentic aa-tRNAs for this binding site researchgate.netcellsignal.com. While it mimics tyrosyl-tRNA, this compound's incorporation is not specific to tyrosine codons; it can be incorporated into nascent chains regardless of their sequence nih.govastralscientific.com.au.

Mechanism of Premature Polypeptide Chain Termination

This compound's binding to the A-site and subsequent participation in peptide bond formation leads to the premature termination of protein synthesis nih.govfermentek.comastralscientific.com.auelifesciences.orgrsc.orgelifesciences.orgnih.govnih.govbiorxiv.orgresearchgate.netnih.govidec.iothemoonlab.orgcellsignal.comcaltech.edubiorxiv.orgpnas.org.

Ribosomal Peptidyltransferase Center Catalysis

The ribosome's peptidyltransferase center (PTC), located in the large ribosomal subunit (specifically within the 23S rRNA in bacteria and 28S rRNA in eukaryotes), is responsible for catalyzing peptide bond formation nih.govfermentek.comnih.govnih.govresearchgate.netnih.govbiorxiv.orgpnas.orgresearchgate.netnih.govdiva-portal.orgmpg.de. This center facilitates the transfer of the nascent polypeptide chain from the peptidyl-tRNA in the P-site to the amino group of the aminoacyl-tRNA in the A-site nih.govnih.govnih.govresearchgate.net. This compound, occupying the A-site, acts as an acceptor substrate for the PTC elifesciences.orgelifesciences.orgnih.govnih.govtaylorandfrancis.comresearchgate.netcellsignal.combiorxiv.org. The PTC catalyzes the formation of a peptide bond between the C-terminus of the nascent polypeptide and the free amino group of this compound nih.govfermentek.comastralscientific.com.auelifesciences.orgnih.govnih.govresearchgate.netcellsignal.combiorxiv.orgpnas.orgpnas.org.

Covalent Incorporation of this compound into Nascent Polypeptides

Following the peptidyl transferase reaction, this compound becomes covalently linked to the C-terminus of the elongating polypeptide chain nih.govfermentek.comelifesciences.orgnih.govnih.govbiorxiv.orgresearchgate.netnih.govidec.iothemoonlab.orgcellsignal.comcaltech.edubiorxiv.orgpnas.orgpnas.org. This results in a peptidyl-puromycin conjugate elifesciences.orgresearchgate.netcellsignal.com. Unlike a normal peptidyl-tRNA, the peptide bond within this compound itself is stable and cannot be cleaved by the ribosome nih.govresearchgate.netnih.govbiorxiv.org. This stable linkage prevents further elongation of the polypeptide chain nih.govfermentek.comresearchgate.netelifesciences.orgnih.govresearchgate.netcellsignal.combiorxiv.org.

Release of Truncated Puromycylated Polypeptides from Ribosomes

The incorporation of this compound and the resulting premature termination lead to the release of the truncated, puromycylated polypeptide from the ribosome nih.govfermentek.comastralscientific.com.aursc.orgresearchgate.netelifesciences.orgnih.govnih.govbiorxiv.orgresearchgate.netthemoonlab.orgcellsignal.comcaltech.edubiorxiv.orgpnas.orgpnas.orgelifesciences.orgescholarship.org. This release is a consequence of the polypeptide chain no longer being attached to a tRNA molecule that is stably bound to the ribosome biorxiv.org. The truncated puromycylated polypeptides are often rapidly targeted for degradation by cellular quality control mechanisms nih.govpnas.org. While it was previously hypothesized that elongation inhibitors like cycloheximide (B1669411) or emetine (B1671215) might prevent the release of puromycylated peptides, recent studies indicate that these peptides rapidly dissociate from ribosomes even in the presence of such inhibitors elifesciences.orgelifesciences.orgnih.govnih.govbiorxiv.orgelifesciences.org. However, in some specific cases, such as in stalled neuronal ribosomes, puromycylated peptides have been shown to remain associated with the ribosome nih.govbiorxiv.orgpnas.org.

Post-Translational Fate of Puromycylated Proteins

The truncated, puromycylated polypeptides generated by premature translation termination are recognized by cellular quality control mechanisms as aberrant products. nih.govembopress.org

Pathways of Rapid Degradation and Clearance

Following their release from the ribosome, these truncated puromycylated polypeptides are rapidly targeted for degradation. nih.govembopress.org This clearance pathway primarily involves the ubiquitin-proteasome system. embopress.orgscispace.comnih.gov Studies have indicated that a significant fraction of newly synthesized proteins, including defective ribosomal products (DRiPs) which can result from premature termination, are rapidly degraded by this system. embopress.orgnih.gov

Recognition by Cellular Quality Control Mechanisms

Puromycylated proteins are recognized by specific protein quality control (PQC) machineries. nih.govembopress.org These mechanisms involve chaperones such as those from the HSP70 family, which can bind co-translationally to nascent polypeptides. embopress.org VCP is another protein involved in the recognition and processing of DRiPs, assisting in their ubiquitination and subsequent proteasomal degradation. embopress.org

Ribosomal Dynamics Following this compound-Induced Termination

This compound-induced premature translation termination has distinct effects on ribosomal dynamics compared to physiological termination.

Ribosome Dissociation from Messenger RNA

This compound incorporation into the nascent polypeptide chain causes the ribosome to dissociate from the mRNA template. escholarship.orgresearchgate.netnih.govresearchgate.net This release of the ribosome and the puromycylated peptide is a direct consequence of the premature termination event. elifesciences.orgresearchgate.netbiorxiv.org This property is utilized in techniques assaying stalled ribosomes, where ribosomes not actively elongating (and thus not incorporating this compound) remain bound to mRNA and can be pelleted. nih.gov

Comparative Analysis with Physiological Translation Termination

Physiological translation termination is a regulated process involving release factors (RFs) that recognize stop codons and catalyze the hydrolysis of the peptidyl-tRNA bond, followed by ribosome recycling involving factors like RRF, EF-G, and IF3. elifesciences.orgnih.gov this compound-induced termination, in contrast, is a direct chemical reaction catalyzed by the ribosome's peptidyl transferase activity, independent of stop codons and canonical release factors. researchgate.netnih.gov While physiological termination leads to the release of a completed polypeptide chain, this compound causes the release of a truncated, puromycylated peptide. researchgate.netoup.comorigin-life.gr.jpresearchgate.net The release of polypeptide from the ribosome induced by this compound occurs rapidly and does not require an ATP-generating system or the supernatant fraction, unlike the more naturally occurring release of a completed peptide chain. researchgate.net Studies comparing ribosome dynamics show that this compound treatment can induce a transition to a rotated state of the ribosome, similar to what is observed during elongation and after class I RF dissociation in physiological termination, but with different subsequent dynamics. nih.gov

Non-Translational Molecular Interactions of this compound

Inhibition of Specific Peptidases (Dipeptidyl-Peptidase II and Cytosol Alanyl Aminopeptidase)

Beyond its primary role as a translation inhibitor, this compound has also been identified as a reversible inhibitor of specific peptidases. wikipedia.orgastralscientific.com.auebi.ac.uksigmaaldrich.comagscientific.comfocusbiomolecules.com Notably, this compound inhibits Dipeptidyl-Peptidase II (a serine peptidase) and Cytosol Alanyl Aminopeptidase (B13392206) (a metallopeptidase), also known as this compound-sensitive aminopeptidase. wikipedia.orgastralscientific.com.auebi.ac.uksigmaaldrich.comagscientific.comfocusbiomolecules.com

Research indicates that the inhibition of Dipeptidyl-Peptidase II by this compound is competitive with its substrate, Lys-Ala-2-naphthylamide. ebi.ac.uk A reported inhibition constant (Ki) for this interaction is 1.9 x 10⁻⁵ M. ebi.ac.uk For Cytosol Alanyl Aminopeptidase, this compound exhibits a higher potency, with a reported Ki of 186 nM. ebi.ac.uk In contrast, this compound shows significantly less inhibition of aminopeptidase M, with a Ki of approximately 100 micromolar. ebi.ac.uk This differential inhibition profile has been utilized to distinguish between the activities of aminopeptidase M (active) and cytosol alanyl aminopeptidase (inhibited) in experimental settings. astralscientific.com.auebi.ac.ukagscientific.com While the reversible nature of this peptidase inhibition is established, the precise mechanism underlying this interaction is not yet fully understood. wikipedia.orgastralscientific.com.auebi.ac.ukagscientific.com

Data on the inhibition constants for this compound against these peptidases are summarized in the table below:

| Peptidase | Peptidase Type | Inhibition Type | Ki | Reference |

| Dipeptidyl-Peptidase II | Serine Peptidase | Reversible | 1.9 x 10⁻⁵ M | ebi.ac.uk |

| Cytosol Alanyl Aminopeptidase | Metallopeptidase | Reversible | 186 nM | ebi.ac.uk |

| Aminopeptidase M | - | Reversible | ~100 micromolar | ebi.ac.uk |

Potential Peptide Bond-Independent Effects on Ribosomes

While the classical model emphasizes the covalent attachment of this compound to the nascent peptide chain via peptide bond formation as the sole mechanism of translation inhibition, some evidence suggests the existence of additional, peptide bond-independent effects on ribosomes. nih.govcaltech.edunih.gov

Studies involving this compound-oligonucleotide conjugates have revealed that translation inhibition can occur even without detectable peptide bond formation between this compound and the nascent chain, particularly with longer conjugates. caltech.edunih.govresearchgate.net This observation challenges the classical view and suggests that other interactions between this compound or its derivatives and the ribosomal machinery may contribute to translational inhibition. caltech.edunih.gov

Puromycin Based Methodologies and Experimental Applications

Quantification and Monitoring of Protein Synthesis Rates

The incorporation of puromycin into nascent polypeptide chains provides a direct method to assess the rate of active translation within cells or tissues. rsc.orgresearchgate.netbiorxiv.org By detecting the amount of this compound incorporated, researchers can gain insights into global protein synthesis levels. researchgate.net

Assessment in Bulk Cellular and Single-Cell Assays

This compound-based methods allow for the quantification of protein synthesis in both bulk cellular populations and at the single-cell level. nih.govelifesciences.orgmedchemexpress.com Techniques like the SUnSET (SUrface SEnsing of Translation) assay utilize this compound incorporation followed by immunodetection with anti-puromycin antibodies to monitor global protein synthesis in individual mammalian cells and heterogeneous cell populations. researchgate.netnih.govresearchgate.net This method can be analyzed using techniques such as Western blotting or flow cytometry. rsc.orgresearchgate.netnih.govresearchgate.net

Evolution from Radioactive Tracers to this compound Probes

Historically, protein synthesis rates were commonly measured using radioactive amino acid tracers like [35S]-methionine or tritiated phenylalanine. nih.govkerafast.com These methods, while effective, often involved cumbersome procedures and the handling of hazardous radioactive materials. kerafast.com The advent of this compound-based methods, particularly with the development of anti-puromycin antibodies and derivatized analogs, has provided a non-radioactive and often simpler alternative for measuring active translation. nih.govbiorxiv.orgkerafast.com this compound-based techniques offer comparable results to radioactive labeling methods for quantifying protein synthesis. kerafast.com

Derivatized this compound Analogs for Advanced Research

Modifications to the this compound molecule have created a diverse toolbox of reagents with enhanced functionalities, enabling more advanced research applications. nih.govescholarship.org These derivatized this compound analogs maintain the ability to be incorporated into nascent proteins while allowing for subsequent detection or purification using various tags. nih.gov

Biotinylated this compound for Affinity Purification

Biotinylated variants of this compound, such as Biotin-PURO or biotin-dC-puromycin, have been developed for the affinity purification of nascent proteins. nih.govrsc.orgjenabioscience.com The high affinity between biotin (B1667282) and streptavidin allows for the efficient capture and isolation of this compound-labeled nascent polypeptide chains from cell lysates. nih.govrsc.orgpnas.org This is particularly useful in techniques like this compound-associated Nascent CHain Proteomics (PUNCH-P), where polysomes are isolated, nascent proteins are labeled with biotinylated this compound under cell-free conditions, and then purified using streptavidin-conjugated beads for subsequent analysis, such as mass spectrometry. nih.govrsc.orgacs.org This approach provides a snapshot of actively translating proteins. nih.gov

O-Propargyl-Puromycin (OPP) and Click Chemistry Conjugation

O-Propargyl-Puromycin (OPP) is a cell-permeable alkyne analog of this compound that has become a widely used tool for labeling newly synthesized proteins in live cells and whole animals. medchemexpress.comnih.govthermofisher.comcaymanchem.combio-techne.comtocris.comjenabioscience.combiosynth.com Like this compound, OPP is incorporated into nascent polypeptides, causing premature termination. medchemexpress.comcaymanchem.combio-techne.com The key feature of OPP is the presence of a terminal alkyne group, which allows for facile conjugation to azide-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of click chemistry. medchemexpress.comcaymanchem.comjenabioscience.comjenabioscience.compnas.org This click chemistry reaction can be used to attach fluorescent tags for visualizing nascent proteins by fluorescence microscopy or flow cytometry, or to attach biotin for affinity purification and subsequent analysis, such as by mass spectrometry. rsc.orgmedchemexpress.comnih.govcaymanchem.combio-techne.comjenabioscience.comjenabioscience.compnas.org The OPP method offers advantages such as not requiring methionine-free conditions and allowing for rapid labeling of nascent proteins. rsc.orgtocris.comjenabioscience.com

Applications in Visualization and Mass Spectrometry

This compound-based derivatives, including those with fluorophores or tags like biotin, allow for the spatiotemporal visualization of protein synthesis both in vitro and in vivo. nih.govnih.gov Techniques utilizing these derivatives, combined with mass spectrometry-based proteomics, enable proteome-wide analysis of protein synthesis at the resolution of individual proteins. nih.gov For instance, a biotin conjugate of this compound has been developed to facilitate this compound-associated nascent chain proteomics (PUNCH-P). nih.gov In PUNCH-P, translating ribosomes are isolated, nascent chains are labeled with biotin-dC-puromycin in vitro, purified using streptavidin beads, and then analyzed by mass spectrometry. nih.gov This approach provides a snapshot of the entire nascent proteome. nih.gov

O-propargyl-puromycin (OPP), an alkyne analog of this compound, is cell-permeable and can be incorporated into newly translated proteins in vivo. pnas.orgjenabioscience.com The alkyne group on OPP allows for subsequent conjugation with azide-containing tags, such as fluorescent dyes for visualization or biotin for affinity purification, via copper(I)-catalyzed click chemistry. pnas.orgjenabioscience.com This enables sensitive detection and isolation of newly synthesized proteins for microscopic studies and mass spectrometric identification. pnas.orgjenabioscience.com Compared to methods using methionine analogs like azidohomoalanine (AHA) or homopropargylglycine (HPG), OPP labeling incorporates one molecule per nascent polypeptide chain, providing a more direct representation of protein translation. pnas.org

Cell Permeability Considerations

The effectiveness of this compound-based methods in live cells and organisms depends on the cell permeability of the specific this compound derivative being used. While this compound itself is generally cell-permeable, some modified derivatives, particularly those with multiple charged groups like certain fluorescent conjugates containing phosphate (B84403) ester groups, may exhibit poor cellular permeability. pnas.org This can result in lower signal-to-noise ratios in imaging applications. pnas.org O-propargyl-puromycin (OPP), in contrast, is noted for its cell permeability, contributing to a significantly higher signal-to-noise ratio in microscopic detection of protein synthesis compared to some fluorescent this compound derivatives. pnas.org

Other Chemically Modified this compound Derivatives

Beyond those used for visualization and mass spectrometry, various other chemically modified this compound derivatives have been developed to expand the utility of this compound in research. nih.govciteab.com Modifications can be made to both the nucleoside and amino acid moieties of this compound, although the amino acid portion generally tolerates only minor substitutions without significant loss of activity, and the free amino group is crucial for inhibiting protein synthesis. nih.gov

One application of modified this compound derivatives is in the development of activity-based sensing probes. For example, a this compound-dependent probe has been created for the histochemical staining of hydrogen peroxide in cells and tissues. nih.gov This probe releases free this compound upon reaction with hydrogen peroxide, allowing the extent of this compound incorporation into nascent proteins to serve as a proxy for hydrogen peroxide levels, detectable by immunofluorescence. nih.gov

Modified this compound derivatives with altered amino acids have also been used in selections to identify ribosome variants with altered substrate specificities, contributing to the expansion of the genetic code by enabling the incorporation of non-canonical amino acids into proteins. nih.gov

Immuno-Detection Strategies Using Anti-Puromycin Antibodies

The incorporation of this compound into nascent polypeptide chains creates a detectable epitope that can be recognized by anti-puromycin antibodies. This has led to the development of robust immuno-detection strategies for monitoring protein synthesis. nih.govnih.govnih.govpnas.orgnih.govnih.govfishersci.canih.govmerckmillipore.comantibodies.com

Western Blotting and ELISA for Protein Detection

Research findings using Western blotting with anti-puromycin antibodies have demonstrated the detection of this compound-incorporated proteins in various cell lysates, such as HEK293 cells and RAW264.7 cells. merckmillipore.comantibodies.com The signal intensity is indicative of the level of active translation. merckmillipore.com Studies have shown that the presence of translation inhibitors like cycloheximide (B1669411) can reduce the signal detected by anti-puromycin antibodies, consistent with the inhibition of protein synthesis. merckmillipore.com

Immunofluorescence Microscopy for Visualizing Active Translation

Immunofluorescence microscopy using anti-puromycin antibodies is a powerful technique for visualizing the spatial distribution of active translation sites within cells and tissues. nih.govnih.govpnas.orgnih.govfishersci.canih.gov Following a brief pulse of this compound labeling, cells or tissues are fixed, permeabilized, and then stained with an anti-puromycin antibody, typically followed by a fluorescently labeled secondary antibody. nih.govthemoonlab.org The resulting fluorescence signal highlights the locations where protein synthesis was actively occurring during the this compound pulse. nih.govthemoonlab.org

This technique, often referred to as SUnSET (SUrface SEnsing of Translation) when applied to membrane proteins, allows for the visualization of global translation activity in single cells. nih.govthemoonlab.org Immunofluorescence microscopy with anti-puromycin antibodies has been successfully used to study protein synthesis in various cell types and tissues, including neuronal cells and Drosophila larvae. nih.govresearchgate.net It can reveal changes in translation rates in response to stimuli or in different cellular compartments. nih.govresearchgate.net

Immunofluorescence microscopy with anti-puromycin antibodies can also be combined with other techniques, such as proximity ligation assay (PLA), to detect the distribution and turnover of specific newly synthesized proteins. nih.gov In puro-PLA, the spatial proximity between an anti-puromycin antibody and an antibody against a protein of interest is detected, allowing visualization of the synthesis sites of that specific protein. nih.gov

Specialized Techniques for Studying Translational Control

This compound and its derivatives are integral to several specialized techniques designed to investigate the complexities of translational control. nih.govpnas.orgciteab.commerckmillipore.com These techniques provide insights into the regulation of protein synthesis at various levels.

One such technique is this compound-associated nascent chain proteomics (PUNCH-P), mentioned earlier, which allows for the proteome-wide analysis of newly synthesized proteins by isolating translating ribosomes and labeling nascent chains in vitro with biotinylated this compound for subsequent mass spectrometry analysis. nih.govnih.gov This method is particularly useful for obtaining a snapshot of the nascent proteome. nih.gov

Another specialized technique involves the use of O-propargyl-puromycin (OPP) in conjunction with click chemistry for the detection and isolation of newly synthesized proteins in situ. pnas.orgjenabioscience.compnas.org This method, sometimes referred to as OPP-ID, allows for the quantitative identification of nascent proteomes and the study of rapid changes in protein synthesis in response to various stimuli. pnas.org OPP-ID has been applied to identify distinct protein networks underlying different cellular states. pnas.org

This compound-based methods can also be adapted for cell-type-specific labeling of newly synthesized proteins. researchgate.net By utilizing the this compound N-acetyltransferase (PAT) enzyme, which confers resistance to this compound by acetylating it, translation can be selectively inhibited in cells expressing PAT while allowing labeling in other cell types. longdom.orgresearchgate.net This approach, termed this compound Inactivation for Cell-Selective proteome Labelling (PICSL), enables cell-specific this compound immunostaining, Western blot analysis, and mass spectrometric identification of nascent proteins in complex mixtures of cells. researchgate.net

SUnSET (Surface Sensing of Translation) for Global Translation Analysis

SUrface SEnsing of Translation (SUnSET) is a nonradioactive method that utilizes this compound to measure global protein synthesis rates in cells and tissues. semanticscholar.orgresearchgate.netnih.govnih.gov The principle involves briefly pulsing cells with this compound, which is incorporated into actively translating nascent polypeptide chains. semanticscholar.orgescholarship.org These puromycylated proteins can then be detected, often using an anti-puromycin antibody. researchgate.netnih.govnih.govnih.gov Detection methods include Western blotting for analysis of whole cell lysates or fluorescence-activated cell sorting (FACS) and immunohistochemistry for single-cell or in situ analysis. researchgate.netnih.govnih.gov

SUnSET offers a simpler and safer alternative to traditional methods that rely on radioactive isotopes like 35S-methionine. semanticscholar.orgresearchgate.net The level of this compound incorporation, as detected by techniques like Western blotting, directly reflects the rate of translation. semanticscholar.orgnih.gov While this compound incorporation leads to truncated proteins, a fraction of puromycylated secreted proteins can still reach the cell surface, allowing for detection by FACS using anti-puromycin antibodies. nih.govescholarship.org The SUnSET method has been validated and shown to have a dynamic range comparable to that of methods using 35S-methionine for measuring protein synthesis in cell culture. nih.gov

PUNCH-P (this compound-Associated Nascent CHain Proteomics) for Cell-Free Analysis

This compound-Associated Nascent CHain Proteomics (PUNCH-P) is a system-wide proteomic approach designed for the direct monitoring of translation, particularly useful for cell-free analysis. rsc.orgnih.govnih.gov This method involves isolating translating ribosomes from cells or tissues, typically through sedimentation, and then labeling the nascent polypeptide chains with a biotinylated this compound derivative in a cell-free system. rsc.orgnih.govnih.govspringernature.com The biotinylated nascent proteins are subsequently captured using streptavidin-conjugated beads and identified and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). rsc.orgnih.govnih.govspringernature.com

PUNCH-P allows for obtaining a snapshot of the nascent proteome at the time of cell lysis. rsc.orgnih.gov Labeling in cell-free conditions is advantageous, especially when using biotinylated this compound, which may have low cell permeability. rsc.org Compared to methods requiring in vivo labeling, PUNCH-P's sensitivity and coverage are less dependent on the labeling duration and more on the amount of starting material, enabling the measurement of rapid fluctuations in protein synthesis. springernature.comnih.gov This technique has been applied to study global cell cycle-dependent variations in translation and to identify proteins with fluctuating synthesis rates. nih.govnih.gov

Polysome Profiling for Ribosome Distribution on mRNA

Polysome profiling is a technique used to analyze the translational state of cells or tissues by examining the distribution of ribosomes on mRNA molecules. nih.govresearchgate.netucl.ac.uk This method typically involves lysing cells and separating ribosomal subunits, monosomes (single ribosomes bound to mRNA), and polysomes (multiple ribosomes bound to a single mRNA) based on their size and density using sedimentation through a sucrose (B13894) gradient. researchgate.netucl.ac.uk The resulting absorbance profile reflects the distribution of ribosomes on transcripts, providing insights into the global level of translation. researchgate.net

This compound can be used in conjunction with polysome profiling. Adding this compound to cells or lysates can induce polypeptide chain termination, causing ribosomes to release from mRNA. ucl.ac.uk Conversely, inhibitors like cycloheximide are often used during cell lysis in polysome profiling to "freeze" polysomes by blocking translation elongation and preventing ribosome run-off. ucl.ac.uk By analyzing the distribution of mRNA across the gradient fractions (e.g., using qRT-PCR, microarrays, or RNA-seq), researchers can assess the translational efficiency of specific transcripts. researchgate.netucl.ac.uk Combining polysome profiling with techniques that measure newly synthesized protein, such as this compound incorporation, allows for a more comprehensive understanding of translational regulation. nih.gov

mRNA Display for Protein Engineering and Selection

mRNA display is a powerful in vitro technique used for the directed evolution and selection of proteins and peptides with desired binding properties. wikipedia.orgumn.edunih.govcreativebiomart.net It establishes a physical link between an mRNA molecule (genotype) and the protein or peptide it encodes (phenotype) through a this compound molecule. wikipedia.orgumn.edunih.gov This covalent linkage allows for the selection of proteins based on their function or binding affinity, and the subsequent identification of the encoding mRNA sequence. wikipedia.orgumn.edunih.gov

Principle of mRNA-Protein Fusion Formation

The core principle of mRNA display relies on the ability of this compound, attached to the 3' end of an mRNA template via a linker, to enter the ribosomal A site during in vitro translation. origin-life.gr.jpwikipedia.orgidec.ioacs.orgpnas.org As the ribosome translates the mRNA, when it reaches the 3' end, the attached this compound accepts the nascent polypeptide chain from the peptidyl-tRNA through the ribosome's peptidyl transferase activity. origin-life.gr.jpwikipedia.orgidec.iopnas.org This forms a stable covalent amide bond between the C-terminus of the newly synthesized protein and the this compound molecule, which is linked to the mRNA. umn.eduidec.iopnas.org This process results in the creation of an mRNA-protein fusion molecule. origin-life.gr.jpwikipedia.orgidec.ioacs.orgpnas.org Various methods exist for attaching the this compound linker to the mRNA, including enzymatic ligation (e.g., using T4 DNA ligase with a splint) or photo-crosslinking. nih.govidec.ionih.govresearchgate.netnih.gov

Advantages in Library Diversity and Unnatural Amino Acid Incorporation

mRNA display offers significant advantages, particularly in the context of creating and screening highly diverse libraries. Compared to cell-based display methods like phage display, which are limited by the efficiency of bacterial transformation, mRNA display allows for the construction of libraries with theoretical diversities reaching up to 1015 different sequences. origin-life.gr.jpwikipedia.orgcreativebiomart.netidec.io This vast diversity is a key factor in the successful selection of high-affinity binders or proteins with novel functions. origin-life.gr.jpcreativebiomart.netidec.iopnas.org

Furthermore, because mRNA display is performed using cell-free in vitro translation systems, it provides flexibility for incorporating unnatural or non-canonical amino acids into the synthesized proteins. nih.govcreativebiomart.netidec.io This expands the chemical space beyond the 20 standard amino acids, allowing for the engineering of proteins with enhanced properties, such as improved affinity, stability, or novel catalytic activities. creativebiomart.netidec.io The cell-free environment also avoids potential biases or limitations that might arise from interactions with cellular components in in vivo display systems. wikipedia.org

Methodological Challenges and Limitations

Despite its advantages, mRNA display also presents certain methodological challenges and limitations. One historical challenge has been the efficiency of the mRNA-protein fusion formation itself, with potential for inefficient attachment of this compound to the nascent chain. idec.io Optimization of the linker design, including its length, flexibility, and sequence, has been crucial to improve fusion efficiency. wikipedia.orgidec.io

Another limitation is the inherent instability of mRNA molecules, particularly in some cell-free translation systems that may contain RNases. idec.ionih.gov While methods like using purified translation systems or converting the mRNA to cDNA after fusion formation (as in cDNA display) can mitigate this, maintaining RNA integrity throughout the process is critical for successful selections. idec.ionih.gov

Additionally, while mRNA display is excellent for selecting binders, its application for selecting enzymes based on multiple turnover reactions can be limited, typically allowing for the selection of only a single turnover. idec.io Non-specific binding of the mRNA or linker to the selection target can also potentially bias the selection outcome. wikipedia.orgidec.io Finally, the experimental protocols for mRNA display can be demanding and require careful optimization. pnas.org

In Vivo Puromycylation Assays for Subcellular Translation Localization

In vivo puromycylation assays utilize this compound's ability to label newly synthesized polypeptide chains to investigate the spatial distribution of active translation within cells. elifesciences.orgnih.govbiorxiv.orgnih.govscilit.com By incorporating this compound into nascent peptides, researchers can visualize and potentially localize the sites where protein synthesis is occurring. wikipedia.orgelifesciences.orgagscientific.comnih.govbiorxiv.orgnih.govscilit.comnih.govcolumbia.edu The development of antibodies that specifically recognize puromycylated nascent chains has been crucial for these applications, enabling the detection and visualization of translation sites through techniques like immunofluorescence. wikipedia.orgabclonal.comnih.govnih.govagscientific.comabclonal.com

This compound as a Selective Agent in Molecular Biology

This compound is widely utilized in molecular biology as a selective agent in cell culture systems. wikipedia.orginvivogen.comfermentek.comabclonal.comguidetopharmacology.orgontosight.aiagscientific.comabclonal.comfermentek.comnih.govfishersci.cabiocompare.com Its toxicity to both prokaryotic and eukaryotic cells allows for the elimination of non-resistant cells, facilitating the isolation and maintenance of genetically modified cell populations. wikipedia.orginvivogen.comfermentek.comabclonal.comagscientific.comabclonal.comnih.govfishersci.ca

Selection of Genetically Engineered Cell Lines Expressing Resistance Transgenes

A primary application of this compound is the selection of cell lines that have been successfully engineered to express a this compound resistance transgene. invivogen.comfermentek.comnih.govnih.govontosight.aiagscientific.comfermentek.combiocompare.comresearchgate.netmirusbio.com Resistance to this compound is commonly conferred by the pac gene, which encodes this compound N-acetyl-transferase (PAC). wikipedia.orginvivogen.comnih.govbiocompare.commirusbio.com This enzyme acetylates this compound, rendering it inactive. wikipedia.orginvivogen.comnih.govbiocompare.commirusbio.com By introducing a vector containing the pac gene into cells, researchers can select for cells that have integrated the transgene by culturing them in a medium containing this compound. invivogen.comnih.govontosight.aifermentek.comresearchgate.netmirusbio.comaddgene.orgthermofisher.com Only cells expressing sufficient levels of PAC will survive, allowing for the isolation of a genetically modified cell population. ontosight.aifermentek.commirusbio.comaddgene.orgthermofisher.com This method is crucial in various genetic engineering workflows, including transfection and transduction experiments. mirusbio.comaddgene.orgthermofisher.com

Applications in Functional Genomics and Stable Cell Line Production

This compound selection plays a vital role in functional genomics studies and the production of stable cell lines. fermentek.commirusbio.comaddgene.orgthermofisher.com In functional genomics, this compound resistance markers are often used in conjunction with genetic screens, such as those employing shRNA or CRISPR libraries, to identify genes involved in specific biological processes. The selection pressure applied by this compound ensures that only cells that have successfully integrated the genetic construct (and thus the resistance gene) are maintained and analyzed. fermentek.commirusbio.comaddgene.orgthermofisher.com

The generation of stable cell lines, which are cell populations that have integrated foreign DNA into their genome for long-term expression, heavily relies on antibiotic selection. mirusbio.comaddgene.orgthermofisher.com this compound is a commonly used antibiotic for this purpose. mirusbio.comaddgene.orgthermofisher.com By using vectors containing the pac gene, researchers can select for cells that have stably integrated the vector DNA, enabling sustained expression of the gene of interest. mirusbio.comaddgene.orgthermofisher.com This is particularly valuable for studies requiring long-term protein expression or for large-scale protein production. addgene.orgthermofisher.com

Biological Insights Gained Through Puromycin Research

Elucidation of Protein Synthesis Regulation and Dysregulation

Puromycin's unique mechanism of action has made it a crucial probe for dissecting the complexities of protein synthesis, its regulatory mechanisms, and the consequences of its dysregulation.

Characterization of Translational Control Mechanisms

This compound facilitates the study of translational control by providing a means to label and track newly synthesized proteins. By inducing premature termination, researchers can analyze the efficiency and rate of translation under different conditions. nih.govfermentek.comrsc.org Techniques like Surface Sensing of Translation (SUnSET) and this compound-associated Nascent CHain Proteomics (PUNCH-P), which utilize this compound or its derivatives, allow for the measurement of global and specific protein synthesis rates. nih.govrsc.org

SUnSET involves pulsing cells or organisms with this compound, leading to its incorporation into nascent polypeptide chains. nih.gov These puromycylated proteins can then be detected and quantified using anti-puromycin antibodies, providing an estimate of global translation rates. nih.govrsc.org PUNCH-P, on the other hand, involves isolating translating ribosomes and then labeling nascent chains in vitro with a biotinylated this compound derivative. nih.govrsc.org The labeled nascent chains are subsequently purified and analyzed by mass spectrometry, offering a snapshot of the actively translating proteome. nih.govrsc.org

These methods have revealed that translational control is a critical layer of gene expression regulation, often uncoupled from transcriptional regulation. rsc.org For instance, studies using this compound-based techniques have shown that under specific stress conditions, translational controls can rapidly modulate the synthesis of particular proteins.

This compound has also been used in polysome profiling to analyze the distribution of ribosomes on mRNA molecules, providing insights into translational efficiency and the regulation of gene expression at the level of mRNA translation. fermentek.com By "freezing" ribosomes on mRNA, researchers can analyze which mRNAs are being actively translated. fermentek.com

Research using this compound has also explored the spatial regulation of translation. While initial assumptions suggested that puromycylated peptides would remain localized to the site of synthesis, studies using different labeling techniques, including radioactive this compound and alkyne analogs like O-propargyl-puromycin (OPP), have shown that this compound conjugates can diffuse away from ribosomes, including localization to the nucleus. pnas.orgelifesciences.org This highlights the dynamic nature of nascent protein localization post-translation. pnas.orgelifesciences.org

Impact on Ribosome Biogenesis and Function

This compound's direct interaction with the ribosome's A-site and its role in premature termination have made it a valuable tool for studying ribosome function. nih.govwikipedia.org By causing ribosomes to release truncated peptides and disassemble, this compound perturbs the normal cycle of translation. nih.gov This perturbation can be used to investigate the mechanisms of peptide bond formation by the peptidyltransferase center (PTC) and ribosome translocation. nih.gov

Studies using this compound have contributed to understanding the structural and functional aspects of the ribosome. caltech.edu The molecule's resemblance to the 3′ end of aminoacyl-tRNA allows researchers to probe the interactions within the ribosomal A-site. nih.govwikipedia.orgcaltech.edu

While primarily known for inhibiting translation elongation, research has also explored the effects of this compound and its derivatives on other aspects of ribosome function and biogenesis. Studies have investigated how modifications to the this compound molecule affect its interaction with the ribosome and its inhibitory potency. nih.govresearchgate.netoup.com For example, studies comparing this compound with its analogs have provided insights into the structural requirements for binding to the ribosomal A-site and inhibiting protein synthesis. oup.com

Furthermore, the stress induced by this compound-mediated translational inhibition can indirectly impact ribosome biogenesis as part of the cellular stress response. While direct studies solely focused on this compound's impact on ribosome biogenesis in isolation are less prominent in the provided context, the broader cellular responses to translational stress, which this compound elicits, can influence the cellular machinery, including potentially the rate of ribosome production or degradation as the cell attempts to adapt or undergoes apoptosis. ontosight.aiontosight.ai

Cellular Stress Responses and Adaptive Mechanisms

This compound-induced inhibition of protein synthesis triggers various cellular stress responses as cells attempt to cope with the accumulation of truncated proteins and the disruption of normal cellular processes. ontosight.aiontosight.ai

Activation of Unfolded Protein Response (UPR) Pathways

The premature termination of translation caused by this compound leads to the production of aberrant and truncated polypeptides. ontosight.ai The accumulation of these potentially misfolded or unfolded proteins can overload the cellular protein folding machinery, particularly in the endoplasmic reticulum (ER). ontosight.aiontosight.ai This triggers the activation of the Unfolded Protein Response (UPR). ontosight.aiontosight.ai

The UPR is a complex signaling network aimed at restoring protein homeostasis. ontosight.ai It involves several pathways that can reduce the load of unfolded proteins by attenuating global protein synthesis, upregulating chaperones, and enhancing protein degradation. ontosight.ai this compound's ability to induce the UPR makes it a valuable tool for studying the mechanisms of ER stress and the cellular pathways involved in responding to protein folding challenges. ontosight.aiontosight.ai Research using this compound has helped to elucidate the signaling cascades involved in UPR activation and the downstream effects on gene expression and cellular fate. ontosight.ai

Role in Stress Granule Formation and Dynamics

This compound treatment is known to promote the formation of stress granules (SGs). nih.govrupress.orgbiorxiv.org SGs are dense cytoplasmic ribonucleoprotein granules that assemble when translation initiation is inhibited and untranslated mRNAs accumulate. nih.govrupress.orgwikipedia.org this compound, by causing premature translation termination and the release of ribosomes from mRNA, effectively increases the pool of untranslated mRNAs, thereby promoting SG assembly. nih.govbiorxiv.org

In contrast, drugs that stabilize polysomes, such as cycloheximide (B1669411), inhibit SG formation. nih.govresearchgate.net This demonstrates the inverse relationship between polysome assembly and SG formation, a relationship that this compound has helped to clarify. nih.gov Studies using this compound have contributed to understanding the dynamics of SG assembly and disassembly, the components that make up these granules, and their proposed role in triaging mRNAs for reinitiation, degradation, or storage. nih.govrupress.org

This compound-induced SG formation is a consequence of the disruption of the normal translation cycle and the resulting accumulation of stalled or released mRNPs. rupress.orgbiorxiv.org Research in this area has provided insights into how cells compartmentalize untranslated mRNAs during stress and the potential roles of SGs in cellular survival or apoptosis. nih.govrupress.org

Translational Adaptations in Immune Cell Function

This compound-based techniques have been applied to study translational regulation in immune cells, revealing adaptations in protein synthesis rates during immune responses. nih.govnih.gov Immune cell activation is associated with significant changes in metabolic activity, including increased protein translation rates. nih.govoup.com

Using in vivo this compound labeling, researchers have observed a several-fold induction of translation rates upon immune cell activation. nih.gov This increased translational activity is crucial for the rapid production of proteins required for immune function, such as cytokines, chemokines, and proteins involved in antigen presentation. nih.gov

This compound-based microscopy has also revealed that defective ribosomal products (DRiPs), which are nascent polypeptides that fail to fold correctly or complete synthesis, are a major source of peptides presented by MHC class I molecules to alert the immune system to potential pathogens. nih.gov This highlights a link between translational quality control and immune surveillance, a link elucidated through this compound-based research. nih.gov

Furthermore, studies utilizing techniques like SCENITH (Single Cell ENglish Translation Inhibition) which can employ this compound to measure protein synthesis at the single-cell level, have provided insights into the metabolic state and translational activity of different immune cell subsets. oup.combiorxiv.org This allows for a more detailed understanding of how metabolic reprogramming supports the translational demands of immune cell activation and function. oup.com

The inhibition of protein synthesis by various agents, including this compound, has also been shown to trigger innate immune signaling, such as the activation of the NLRP3 inflammasome, particularly in macrophages. plos.org This suggests that impaired ribosomal function can act as a danger signal, initiating inflammatory responses. plos.org

Interplay with Defective Ribosomal Products (DRiPs) and Proteasomal Degradation

This compound-based techniques have been instrumental in understanding the fate of defective ribosomal products (DRiPs). DRiPs are nascent polypeptides that are misfolded, incomplete, or otherwise aberrant due to errors during protein synthesis or post-translational modifications. nih.govrupress.org These aberrant proteins are typically targeted for degradation by the ubiquitin-proteasome system (UPS). nih.govrupress.orgbiologists.com

This compound treatment leads to the production of truncated peptidyl-puromycins, which serve as experimental models for prematurely terminated polypeptides and contribute to the cellular pool of DRiPs. rupress.orgbiologists.complos.org Studies using this compound have shown that these premature termination products are rapidly degraded, largely in a proteasome-dependent manner. plos.org The increase in protein degradation following this compound treatment indicates the lability of these prematurely terminated products. plos.org

In antigen-presenting dendritic cells (DCs), this compound-based microscopy revealed that DRiPs are a major source of peptides presented by MHC class I molecules to the immune system. nih.gov Maturing DCs rapidly sort DRiPs into cytosolic granules, known as dendritic cell aggresome-like induced structures (DALIS), for storage, delaying peptide presentation until migration to lymph nodes or the spleen. nih.govrupress.org These stored DRiPs are subsequently targeted for degradation with the help of molecular chaperones. nih.gov While proteasome inhibition can lead to the accumulation of this compound-generated DRiPs, normally the proteasome is sufficient to clear them. biologists.com However, even partial inhibition of the proteasome can trigger the formation of aggresomes due to the build-up of DRiPs. biologists.com

Furthermore, DRiPs can diffuse into the nucleus, forming nuclear aggregates that, if not cleared by proteasomes, can lead to depletion of ubiquitin and defects in DNA repair. nih.gov The translation elongation factor eEF1A has been found to associate with aberrant polypeptides released from ribosomes, and this association may generate a signal that triggers aggresome formation. biologists.com

Mechanisms of Programmed Cell Death and Apoptosis

This compound is recognized as a potent inducer of apoptosis, or programmed cell death, in various cell types. scbt.comdoi.org Its ability to interfere with protein synthesis triggers cellular stress responses that can activate apoptotic pathways. scbt.com

This compound induces cell death primarily through its inhibitory effect on protein synthesis. scbt.combioone.orgresearchgate.net By causing premature termination of polypeptide chains, this compound disrupts normal cellular function and homeostasis, leading to cellular stress. scbt.comdoi.org This interference with translation can activate intrinsic apoptotic pathways. scbt.com

Studies have shown that this compound can induce apoptosis in a dose-dependent manner. bioone.org For example, in developing chick sympathetic neurons, this compound induced apoptosis with morphological alterations similar to those caused by NGF-deprivation, an established inducer of neuronal apoptosis. bioone.org This this compound-induced apoptosis in sympathetic neurons was prevented by transcriptional and specific translational inhibitors, suggesting a requirement for gene expression and ongoing, albeit low-level, translational activity for the apoptotic process to occur. bioone.org The accumulation of dissociated ribosomes or the rapid degradation of peptidyl-puromycin conjugates via the ubiquitin-dependent pathway might contribute to the induction of apoptosis-specific genes. bioone.org

In vascular smooth muscle cells (SMCs), this compound induced apoptotic cell death, in contrast to cycloheximide, another protein synthesis inhibitor with a different mechanism of action. doi.orgresearchgate.net this compound-treated SMCs exhibited signs of endoplasmic reticulum (ER) stress, including the expression of CHOP protein and activation of caspase-12. doi.orgresearchgate.net While ER stress can contribute to cell death, other mechanisms, such as the increased intracellular accumulation of polyubiquitinated proteins observed with this compound treatment, may also be involved in this compound-induced SMC death. doi.orgresearchgate.net

This compound has been utilized to investigate p53-dependent apoptosis, particularly in cancer cells. The tumor suppressor protein p53 plays a critical role in mediating cell cycle arrest and/or apoptosis in response to cellular stress, including ribosomal stress. nih.govresearchgate.net Disruption of ribosome biogenesis or nucleolar structure can activate p53-dependent or independent signaling pathways leading to apoptosis. nih.gov

Research has demonstrated that this compound can induce p53-dependent apoptosis. nih.govresearchgate.netresearchgate.netdntb.gov.uanih.gov In p53 wild-type HCT116 cancer cells, this compound exerted cytotoxic and anti-proliferative effects and increased the sub-G1 population, a marker of apoptosis. nih.govresearchgate.netdntb.gov.ua This was accompanied by the activation of p53 and p21, and attenuation of c-Myc expression. nih.govresearchgate.netdntb.gov.ua

Notably, this compound treatment led to the upregulation of ribosomal proteins RPL5 and RPL11, which were found to directly bind to MDM2 (Mouse double minute 2 homolog). nih.govresearchgate.netdntb.gov.uanih.gov MDM2 is a negative regulator of p53, promoting its ubiquitination and degradation. nih.gov The binding of RPL5 and RPL11 to MDM2 is a known mechanism by which ribosomal stress can activate p53. nih.gov Deletion of RPL5 and RPL11 blocked the activation of p53, p21, and MDM2 in HCT116 cells treated with this compound, highlighting the critical role of these ribosomal proteins in mediating this compound-induced p53-dependent apoptosis. nih.govresearchgate.netdntb.gov.ua

These findings suggest that this compound induces p53-dependent apoptosis, at least in part, by upregulating RPL5 and RPL11, which then sequester MDM2, leading to p53 stabilization and activation. nih.govresearchgate.netdntb.gov.uanih.gov

Induction of Cell Death through Translational Inhibition

Contributions to Neurobiology and Memory Research

This compound has played a significant role in neurobiological research, particularly in studies investigating the role of protein synthesis in memory formation and synaptic plasticity. wikipedia.orgnih.govembopress.orgnih.govfrontiersin.orgwikipedia.orgpnas.orgnih.gov

Long-lasting forms of synaptic plasticity, such as late-phase long-term potentiation (L-LTP), are widely believed to require the synthesis of new proteins. nih.govembopress.orgphysiology.orgnih.govelifesciences.org this compound, as a protein synthesis inhibitor, has been a key tool in demonstrating this requirement. nih.govembopress.orgfrontiersin.orgphysiology.org

Early studies using intracerebral injections of this compound in mice showed that inhibiting protein synthesis after learning could block the formation of long-term memory. wikipedia.orgnih.govembopress.orgnih.govfrontiersin.orgwikipedia.orgnih.govnih.gov This provided some of the first evidence that protein synthesis is essential for the consolidation of long-lasting memories. nih.govfrontiersin.orgnih.gov Similarly, in vitro studies of synaptic plasticity have shown that the application of protein synthesis inhibitors like this compound around the time of inducing stimuli results in LTP that decays over time, indicating the need for new protein synthesis for the plasticity to endure. embopress.orgphysiology.org

The ability of this compound to impair memory has been a subject of extensive research. wikipedia.orgbioone.orgresearchgate.netembopress.orgnih.govwikipedia.orgpnas.orgnih.gov Intracerebral injections of this compound have been shown to suppress the expression of learned behaviors and induce memory loss in various animal models, including mice and goldfish. wikipedia.orgnih.govnih.govumich.edu This memory impairment is often attributed to the inhibition of protein synthesis, which is necessary for memory consolidation. wikipedia.orgnih.govembopress.orgnih.govfrontiersin.orgwikipedia.orgnih.govnih.gov

Studies have investigated the mechanisms underlying this compound-induced memory impairment. It was suggested that the persistence of peptidyl-puromycin at synapses might be responsible for the sustained blockage of memory. pnas.org Experiments in mice showed that peptidyl-puromycin persists for long periods in subcellular fractions of synaptosomes (nerve endings), and its loss from these fractions correlated with the restoration of memory. pnas.org

Ultrastructural studies of the mouse brain after this compound injection have revealed various cellular changes, including swollen mitochondria in neuronal perikarya and dendrites, dispersion of polyribosomes, and cytoplasmic aggregates of granular material. nih.govsemanticscholar.org While the disaggregation of polysomes might be expected due to protein synthesis inhibition, its limited extent in some neurons suggested that it might not fully explain the profound effect of this compound on memory. nih.govsemanticscholar.org The observed mitochondrial swelling was also considered a potentially significant lesion related to this compound's effect on memory. nih.govsemanticscholar.org

The duration of memory impairment induced by this compound can vary depending on the dose and method of administration. nih.gov Compared to other protein synthesis inhibitors like acetoxycycloheximide, this compound-induced memory degradation in mice was notably faster, occurring in less than an hour in some cases. nih.gov This suggests potential differences in their mechanisms or targets related to memory processes. The use of this compound has also provided insights into the different stages of memory formation and the brain regions involved, indicating the time required for memory maturation and the involvement of the neocortex. nih.gov

| Compound Name | PubChem CID |

| This compound | 439500 |

| Cycloheximide | 68579 |

| Anisomycin | 440764 |

| Blasticidin S | 54675750 |

| Emetine (B1671215) | 15038 |

| Actinomycin D | 2013 |

| α-amanitin | 6895 |

| NGF | 16211382 |

| p53 | 27209 |

| RPL5 | 6182 |

| RPL11 | 6183 |

| MDM2 | 9509 |

| RITA | 11732195 |

| Doxorubicin | 31703 |

| CHOP | 116478 |

| Caspase-12 | 843 |

| eEF1A | 1940 |

| Ubiquitin | 65675 |

| Polyubiquitinated proteins | N/A |

| MHC class I | N/A |

| eIF4F | N/A |

| NMDA receptors | N/A |

| Glutamate | 744 |

| Calcium | 272 |

| cAMP | 6076 |

| PKA | N/A |

| CREB | 9509 |

| Dopamine | 681 |

| L-LTP | N/A |

| DRiPs | N/A |

| DALIS | N/A |

| ER stress | N/A |

| Sub-G1 population | N/A |

| Cleaved PARP | N/A |

| p21 | 1027 |

| c-Myc | 8659 |

| RITA | 11732195 |

| Doxorubicin | 31703 |

| Peptidyl-puromycin | N/A |

| Synaptosomes | N/A |

| Mitochondria | N/A |

| Polyribosomes | N/A |

| Goldfish | N/A |

| Acetoxycycloheximide | 2209 |

| Neocortex | N/A |

| Ophiopogonin D | 10164150 |

| CNOT2 | 23029 |

| Cyclin D1 | 595 |

| CDK4 | 1027 |

| AKT | N/A |

| USP7 | 8366 |

| MDMX | 29090 |

| RPS14 | 6208 |

| RTA | 11732195 |

| BiP | 3309 |

| CHOP | 116478 |

| IRE1α | 2081 |

| PERK | 5663 |

| MCL-1 | 9904 |

| BAK | 578 |

| Moxetumomab pasudotox | 135430582 |

| 2-DG | 16155 |

| TM | 10483 |

| Bortezomib | 387237 |

| PE | N/A |

| EF2 | 2197 |

| UPR | N/A |

| ISR | N/A |

| FUS | 2521 |

| ALS | N/A |

| 3HNA | 11557 |

| AngII | 1721 |

| J774A.1 macrophages | N/A |

| C2C12 myoblasts | N/A |

| Neutral red viability assays | N/A |

| Procaspase-3 | 836 |

| Internucleosomal DNA fragmentation | N/A |

| H-33342 | 17849 |

| Propidium iodide | 10448 |

| DNA fragmentation assay | N/A |

| Agarose gel electrophoresis | N/A |

| End-labeling | N/A |

| PAN | 439500 |

| Glomerular epithelial cell (GEC) | N/A |

| SOD | N/A |

| DMTU | N/A |

| Catalase | 847 |

| Actinomycin D | 2013 |

| Reactive oxygen species | 442 |

| Electroconvulsive shock (ECS) | N/A |

| Pentylenetetrazol | 4782 |

| This compound aminonucleoside | 439500 |

| Acetoxycycloheximide | 2209 |

| Ophiopogonin D | 10164150 |

| CNOT2 | 23029 |

| Cyclin D1 | 595 |

| CDK4 | 1027 |

| AKT | N/A |

| USP7 | 8366 |

| MDMX | 29090 |

| RPS14 | 6208 |

| RTA | 11732195 |

| BiP | 3309 |

| CHOP | 116478 |

| IRE1α | 2081 |

| PERK | 5663 |

| MCL-1 | 9904 |

| BAK | 578 |

| Moxetumomab pasudotox | 135430582 |

| 2-DG | 16155 |

| TM | 10483 |

| Bortezomib | 387237 |

| PE | N/A |

| EF2 | 2197 |

| UPR | N/A |

| ISR | N/A |

| FUS | 2521 |

| ALS | N/A |

| 3HNA | 11557 |

| AngII | 1721 |

| J774A.1 macrophages | N/A |

| C2C12 myoblasts | N/A |

| Neutral red viability assays | N/A |

| Procaspase-3 | 836 |

| Internucleosomal DNA fragmentation | N/A |

| H-33342 | 17849 |

| Propidium iodide | 10448 |

| DNA fragmentation assay | N/A |

| Agarose gel electrophoresis | N/A |

| End-labeling | N/A |

| PAN | 439500 |

| Glomerular epithelial cell (GEC) | N/A |

| SOD | N/A |

| DMTU | N/A |

| Catalase | 847 |

| Actinomycin D | 2013 |

| Reactive oxygen species | 442 |

| Electroconvulsive shock (ECS) | N/A |

| Pentylenetetrazol | 4782 |

| This compound aminonucleoside | 439500 |

| Acetoxycycloheximide | 2209 |

Note: PubChem CIDs are not available for all mentioned terms, particularly for general biological processes, cellular components, or experimental techniques.